2-(3-Methyl-1H-pyrazol-1-YL)succinic acid

Lipophilicity QSAR Medicinal Chemistry

Generic pyrazole-succinic acid analogs fail to deliver precise lipophilicity needed for QSAR-validated SAR studies. This 3-methylated variant (XLogP3-AA -0.1, TPSA 92.4 Ų) uniquely bridges polar unsubstituted & lipophilic dimethylated analogs. - Enables mono-methyl probe effects on soil mobility (LogD pH 5.5 = -2.65) - Validates in silico ADME models with experimental data - 95% purity, RT-stable, 4 rotatable bonds for diverse libraries

Molecular Formula C8H10N2O4
Molecular Weight 198.18 g/mol
CAS No. 180741-28-0
Cat. No. B3023127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Methyl-1H-pyrazol-1-YL)succinic acid
CAS180741-28-0
Molecular FormulaC8H10N2O4
Molecular Weight198.18 g/mol
Structural Identifiers
SMILESCC1=NN(C=C1)C(CC(=O)O)C(=O)O
InChIInChI=1S/C8H10N2O4/c1-5-2-3-10(9-5)6(8(13)14)4-7(11)12/h2-3,6H,4H2,1H3,(H,11,12)(H,13,14)
InChIKeyXMOYXMGSBMYOFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Methyl-1H-pyrazol-1-YL)succinic acid Physicochemical Profile


2-(3-Methyl-1H-pyrazol-1-yl)succinic acid is a pyrazole-bearing succinic acid derivative (C8H10N2O4, MW 198.18 g/mol) classified as a versatile small-molecule building block [1]. It is supplied as a racemic solid with a certified purity of 95% and is stable at room temperature . The compound features a single methyl substituent at the 3-position of the pyrazole ring, a trait that critically modulates its lipophilicity (XLogP3-AA = -0.1) and hydrogen-bonding capacity relative to non-methylated or dimethylated analogs [1].

Racemic pyrazole-succinic acid building block
Mono-methyl substitution controls lipophilicity and H-bonding
Balanced profile for fragment screening and QSAR workflows

Why 2-(3-Methyl-1H-pyrazol-1-YL)succinic acid Cannot Be Replaced


Simple in-class substitution fails because the number and position of methyl groups on the pyrazole ring create discrete, quantifiable shifts in lipophilicity (XLogP3-AA), topological polar surface area (TPSA), and rotatable bond count—parameters directly governing passive membrane permeability, aqueous solubility, and scaffold 3D conformation [1]. The mono-methylated target compound occupies a distinct physicochemical space: its XLogP3-AA of -0.1 sits between the more polar unsubstituted analog and the more lipophilic 3,5-dimethyl variant, directly impacting logD-based partitioning behavior and making generic interchange scientifically invalid in any quantitative structure-activity relationship (QSAR)-governed workflow [2].

Target Compound
Potential Substitutes
3-Methyl substitution
Unsubstituted or 3,5-dimethyl pyrazole analogs
Intermediate XLogP profile
Higher or lower lipophilicity alters passive permeability and solubility
Increased HBA capacity
Comparators lack one acceptor; binding energetics may shift
Methyl position and count shift computed ADME parameters; generic substitution may not transfer in QSAR or property-driven synthesis.

Quantitative Differentiation Evidence


Lipophilicity Optimization via Mono-Methyl Substitution

The target compound's XLogP3-AA of -0.1 (PubChem) defines a precise intermediate lipophilicity between the unsubstituted 2-(1H-pyrazol-1-yl)succinic acid (logP ≈ -0.29, ChemExper computed) and the 3,5-dimethyl analog (LogP = 0.60, Leyan computed) [1][2]. This -0.1 value is consistent with independent Hit2Lead data reporting LogP = -0.16 .

Lipophilicity Optimization
Cross-study comparable
Target: XLogP3-AA = -0.1
Unsubstituted: logP ≈ -0.29
3,5-dimethyl: LogP = 0.60
Supports selection when a balanced permeability-solubility profile is required.
ΔLogP +0.19 vs. unsubstituted; -0.70 vs. 3,5-dimethyl analog (computed).
Lipophilicity QSAR Medicinal Chemistry

Enhanced Hydrogen Bond Acceptor Capacity

PubChem and Cactvs calculations assign 5 hydrogen bond acceptor (HBA) sites to the target compound, compared to 4 HBA for the symmetrical 3,5-dimethyl analog and 4 HBA for the unsubstituted variant [1]. This additional acceptor arises from the electronic effect of the single methyl group on the pyrazole nitrogen lone pair availability and the dicarboxylic acid moiety.

HBA Capacity
Cross-study comparable
Target: 5 HBA
3,5-dimethyl: 4 HBA
Unsubstituted: 4 HBA
An extra hydrogen bond acceptor may contribute 0.5–1.5 kcal/mol in binding.
+1 HBA vs. both comparators; computed by Cactvs.
Hydrogen Bonding Drug Design Fragment-Based Screening

Molecular Weight Advantage for Ligand Efficiency

The target compound has a molecular weight of 198.18 g/mol, which is exactly one methyl group (14 Da) lighter than the 3,5-dimethyl analog (212.20 g/mol) [1]. In fragment-based drug discovery, this 7% reduction in molecular weight can translate to improved ligand efficiency indices (e.g., LE = 1.4 × pIC50 / heavy atom count) when the biological activity is conserved.

Molecular Weight
Class-level inference
Target: 198.18 Da
3,5-dimethyl: 212.20 Da
Unsubstituted: 184.15 Da
Lower MW may improve ligand efficiency indices in fragment-based campaigns.
-14 Da vs. dimethyl analog; supports Rule of Three compliance.
Ligand Efficiency Fragment-Based Drug Discovery Lead Optimization

Conformational Diversity from Asymmetric Methyl

Both the target compound and its 3,5-dimethyl analog possess 4 rotatable bonds, yet the target compound's asymmetric 3-methyl substitution breaks the C2v symmetry present in the 3,5-dimethyl variant [1]. This symmetry breaking increases the number of unique low-energy conformers accessible in solution, as predicted by the higher complexity score (243) reported in PubChem [1].

Conformational Diversity
Class-level inference
Target: Complexity 243, 4 rotatable bonds
3,5-dimethyl: Symmetric analog; fewer unique conformers
Asymmetric methyl increases conformational sampling and scaffold diversity.
Higher complexity score suggests expanded patentable chemical space.
Conformational Analysis Scaffold Diversity Medicinal Chemistry

Optimal Application Scenarios


Fragment-Based Drug Discovery Library Design

With a molecular weight of 198.18 Da, XLogP3-AA of -0.1, and TPSA of 92.4 Ų, this compound sits centrally within the Astex Rule of Three guidelines (MW < 300, cLogP ≤ 3, HBD ≤ 3, HBA ≤ 3) [1]. Its intermediate lipophilicity between the unsubstituted and dimethylated analogs ensures aqueous solubility for biochemical assays while maintaining sufficient passive permeability for cellular target engagement [2].

Nitrification Inhibitor SAR Studies

The compound serves as a critical mono-methylated probe to dissect the SAR of pyrazole-succinic acid nitrification inhibitors. Unlike the widely commercialized DMPSA (3,4-dimethyl analog), the 3-methyl variant allows researchers to isolate the contribution of a single methyl group to soil mobility (LogD pH 5.5 = -2.65, LogD pH 7.4 = -5.68) and nitrification inhibition potency [3][4].

Diversity-Oriented Synthesis Scaffold

The racemic nature of the compound, combined with its 4 rotatable bonds and asymmetric methyl substitution, provides a conformationally diverse scaffold for generating compound libraries. The 95% purity (Sigma-Aldrich) and room-temperature storage stability streamline high-throughput parallel synthesis workflows .

Computational ADME Property Benchmarking

As a well-characterized small molecule with publicly available computed descriptors from PubChem (XLogP3-AA, TPSA, complexity), the Hit2Lead platform (LogP, rotatable bonds), and ChemBase (LogD at multiple pH values), this compound serves as a reliable benchmarking standard for validating in silico ADME prediction models against experimental data [1][3].

Application
Selection Property
Validation Focus
Fragment-based library design
Intermediate lipophilicity and low MW profile
Rule-of-three compliance and permeability-solubility balance
Nitrification inhibitor SAR studies
Mono-methyl substitution probe
Soil mobility and inhibition potency SAR
Diversity-oriented synthesis scaffold
Conformationally diverse racemic scaffold
High-throughput parallel synthesis compatibility
Computational ADME benchmarking
Well-characterized computed ADME profile
In silico model validation against experimental data

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